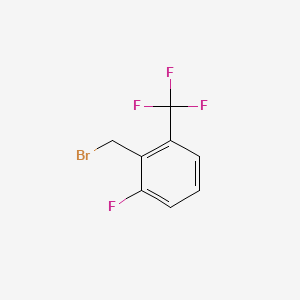

2-Fluoro-6-(trifluoromethyl)benzyl bromide

Description

Significance of Fluorine and Trifluoromethyl Groups in Contemporary Chemical Research

The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. mdpi.comtandfonline.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds when it replaces a hydrogen atom. tandfonline.com These modifications can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov

The trifluoromethyl group is particularly valued in drug design. bohrium.comwikipedia.org It is often employed as a bioisostere for methyl or chloro groups and can significantly impact a compound's electronic and steric properties. wikipedia.org The -CF3 group is highly lipophilic and electron-withdrawing, which can enhance a drug's binding affinity to its target protein and improve its pharmacokinetic profile. mdpi.comnih.gov Its bulkiness compared to a hydrogen or fluorine atom can also influence the conformation of a molecule, leading to more selective interactions with biological targets. mdpi.com Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org

Overview of Benzyl (B1604629) Bromide Derivatives as Key Synthetic Intermediates in Modern Organic Synthesis

Benzyl bromide and its derivatives are fundamental reagents in modern organic synthesis, serving as versatile intermediates for the introduction of the benzyl group into a wide array of molecules. tandfonline.comwikipedia.org This process, known as benzylation, is crucial for creating protecting groups for alcohols and carboxylic acids, and for synthesizing more complex molecular architectures. wikipedia.org

These compounds are highly valued in the pharmaceutical and agrochemical industries as building blocks for active pharmaceutical ingredients (APIs) and crop protection agents. tandfonline.comanshulchemicals.com Their utility stems from the reactivity of the benzylic carbon-bromine bond, which makes them effective alkylating agents. anshulchemicals.com Benzyl bromide derivatives participate in a variety of chemical transformations, including cross-coupling reactions, which are essential for forming carbon-carbon and carbon-heteroatom bonds. wisdomlib.org The synthesis of benzyl bromides can be achieved through methods such as the free-radical bromination of toluene (B28343) derivatives. tandfonline.comwikipedia.org

Research Trajectory of 2-Fluoro-6-(trifluoromethyl)benzyl bromide within Academic Inquiry

This compound is a specialized benzyl bromide derivative that has garnered interest as a key intermediate in the synthesis of complex, biologically active molecules. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring, combines the beneficial properties of both moieties, making it a valuable building block in medicinal chemistry.

Research indicates that this compound is a crucial precursor for synthesizing other important intermediates, such as 2-fluoro-6-(trifluoromethyl)benzylamine. scispace.com One documented synthetic route to this compound involves the bromination of 3-fluoro-2-methylbenzotrifluoride. scispace.com This highlights its role in multi-step synthetic pathways aimed at producing targeted molecules with specific pharmacological profiles.

The compound has been utilized in the synthesis of various biologically active compounds, including ureas and pyrimidine-2,4(1H,3H)-diones, which are scaffolds of interest in drug discovery. For instance, it is a reactant in the preparation of 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea and 1-[2-Fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione. bldpharm.comchemblink.com These applications underscore the academic and industrial interest in using this compound to construct novel chemical entities with potential therapeutic applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 239087-08-2 |

| Molecular Formula | C8H5BrF4 |

| Molecular Weight | 257.02 g/mol |

| Appearance | White to light yellow crystal powder |

| Melting Point | 38-42 °C |

| Boiling Point | 186 °C |

| Density | 1.640 g/cm³ |

| Flash Point | 107.2 °C (225.0 °F) |

| Solubility | Soluble in toluene |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINUERVPFANASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372153 | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-08-2 | |

| Record name | 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 6 Trifluoromethyl Benzyl Bromide

Novel and Emerging Synthetic Approaches for Analogues and Derivatives of 2-Fluoro-6-(trifluoromethyl)benzyl bromide

While the established routes are effective for large-scale production, ongoing research focuses on developing novel methodologies for the synthesis of complex analogues and derivatives of fluorinated benzyl (B1604629) systems. These approaches offer alternative bond-forming strategies and access to stereochemically defined molecules.

A novel synthetic strategy involves the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of benzyl bromide derivatives. nih.govnih.gov This reaction, catalyzed by a simple Lewis acid, proceeds through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound. nih.govresearchgate.net The reaction cascade involves the formation of a phenonium ion intermediate, leading to a homologated product containing a benzylic quaternary center. nih.govumn.edu

It is crucial to note that this methodology has been developed and demonstrated for electron-rich benzyl bromide derivatives, where substituents like alkoxy groups stabilize the initial benzylic carbocation. nih.gov The application of this method to an electron-deficient substrate such as this compound would be challenging due to the electronic destabilization of the required carbocation intermediate by the fluoro and trifluoromethyl groups. However, this approach represents a frontier in C-C bond manipulation that could potentially be adapted for more complex fluorinated structures in the future. nih.govacs.org

Table 3: Reported Scope for Homologation of Benzyl Bromide Derivatives

| Benzyl Bromide Substituent(s) | Diazo Compound | Yield |

|---|---|---|

| 4-Methoxy | Trifluoromethyl-substituted diazo | Good |

| 3,4-Dimethoxy (Veratrole) | Trifluoromethyl-substituted diazo | Good |

| 4-Allyloxy | Trifluoromethyl-substituted diazo | Good |

| 4-Propargyloxy | Trifluoromethyl-substituted diazo | Good |

Data reflects the reported success with electron-rich systems. nih.gov

The field of organofluorine chemistry is increasingly turning to biocatalysis to achieve selective and sustainable fluorination. nih.govnumberanalytics.com Enzymes, such as fluorinases, can catalyze the introduction of fluorine into organic molecules with high precision, often under mild conditions. numberanalytics.com While the direct biocatalytic synthesis of this compound is not established, these methods are being explored to produce novel fluorinated bioactive molecules by extending the substrate scope of existing enzymes or by engineering biosynthetic pathways. nih.gov

Furthermore, significant progress has been made in the stereoselective synthesis of related fluorinated benzylic compounds. One notable strategy involves the efficient ring-opening hydrofluorination of substituted aryl epoxides. nih.govacs.org This method, often using boron trifluoride etherate (BF₃•OEt₂), can produce syn-fluorohydrins through a stereoselective Sₙ1-type mechanism. nih.govox.ac.uk Such approaches are valuable for creating enantioenriched benzylic fluorides, which serve as chiral building blocks for pharmaceuticals and other complex molecules. nih.govdntb.gov.ua These stereoselective methods highlight the advanced synthetic tools available for creating chiral analogues within the broader class of fluorinated benzyl compounds.

Mechanistic Studies and Reactivity Profiles of 2 Fluoro 6 Trifluoromethyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon Center

The primary site of reactivity for 2-fluoro-6-(trifluoromethyl)benzyl bromide is the benzylic carbon, which is susceptible to nucleophilic attack. These substitution reactions can proceed through either SN1 or SN2 mechanisms, with the predominant pathway being heavily influenced by the electronic and steric environment created by the ring substituents.

Benzylic halides are unique in their ability to react via both SN1 and SN2 pathways. brainly.comquora.com The choice of mechanism depends on factors such as the stability of the potential carbocation, the strength of the nucleophile, the nature of the solvent, and steric hindrance at the reaction center. researchgate.netmasterorganicchemistry.com

SN1 Mechanism: This two-step pathway involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation intermediate. masterorganicchemistry.com This carbocation is then rapidly attacked by a nucleophile. brainly.com The stability of the benzyl (B1604629) carbocation is a critical factor, as it is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. brainly.comquora.com

SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. masterorganicchemistry.com This pathway is favored for primary halides and is sensitive to steric hindrance around the reaction site.

For this compound, the strong electron-withdrawing nature of the ortho-fluoro and ortho-trifluoromethyl substituents plays a decisive role. These groups destabilize the formation of a positive charge on the adjacent benzylic carbon, thus making the SN1 pathway, which relies on a stable carbocation intermediate, highly unfavorable. Conversely, these groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to attack by a nucleophile, which would favor the SN2 mechanism.

The kinetics and selectivity of nucleophilic substitution reactions of this compound are profoundly impacted by the powerful inductive effects of the fluorine and trifluoromethyl substituents.

Electronic Effects: Both the fluorine (-F) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing via the inductive effect (-I effect). nih.govyoutube.com The CF3 group, in particular, is one of the strongest electron-withdrawing groups. youtube.com This combined effect significantly reduces the electron density of the aromatic ring and, crucially, destabilizes any developing positive charge on the benzylic carbon. This destabilization raises the activation energy for the SN1 pathway, dramatically slowing its rate. For SN2 reactions, the increased partial positive charge (δ+) on the benzylic carbon makes it a harder electrophile, potentially accelerating the reaction with strong nucleophiles.

Steric Effects: The placement of substituents at both ortho positions (C2 and C6) relative to the benzylic carbon can introduce steric hindrance. This can impede the backside attack required for an SN2 mechanism, potentially slowing the reaction rate compared to an unhindered benzyl bromide. However, for many nucleophiles, this steric effect is often outweighed by the powerful electronic activation.

The table below illustrates the expected kinetic effects of these substituents on the two primary nucleophilic substitution pathways.

| Mechanistic Pathway | Key Intermediate/Transition State | Influence of -F and -CF3 Groups | Predicted Effect on Reaction Rate |

| SN1 | Benzylic Carbocation | Strong destabilization of the positive charge due to inductive electron withdrawal. | Significantly Decreased |

| SN2 | Pentavalent Transition State | Increased electrophilicity of the benzylic carbon; potential for steric hindrance. | Generally Increased (for non-bulky nucleophiles) |

This table provides a qualitative prediction based on established principles of physical organic chemistry.

Research on related systems has shown that electron-withdrawing groups on benzyl systems generally favor SN2 pathways over SN1. researchgate.net The introduction of trifluoromethyl groups into benzyl donors has been used to modulate reactivity in glycosylation reactions, demonstrating the powerful influence of this group on reaction pathways that involve oxocarbenium ion intermediates, which are analogous to benzyl cations. nih.gov

Electrophilic Aromatic Substitution Pathways on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.comlibretexts.org The feasibility and regioselectivity of this reaction are governed by the electronic properties of the substituents already present on the ring. uci.edu

The benzene ring of this compound is heavily deactivated towards electrophilic attack. This is due to the cumulative, strong electron-withdrawing inductive effects of the -F, -CF3, and, to a lesser extent, the -CH2Br groups. youtube.com Such deactivation means that EAS reactions would require extremely harsh conditions and are generally not a favorable pathway.

If a reaction were forced to occur, the directing effects of the substituents would determine the position of the incoming electrophile.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -F (Fluoro) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para |

| -CF3 (Trifluoromethyl) | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating | Meta |

| -CH2Br (Bromomethyl) | Withdrawing (-I) | None | Weakly Deactivating | Ortho, Para |

Data compiled from established principles of electrophilic aromatic substitution. youtube.comuci.edu

The directing influences are in conflict. The powerful meta-directing influence of the -CF3 group would direct an incoming electrophile to the C4 position (meta to -CF3 and para to -F). The ortho, para-directing -F group would also direct towards the C4 position (para). Therefore, the C4 position is the most likely, albeit highly disfavored, site for electrophilic attack. The C5 position (meta to -F and meta to -CH2Br) is another possibility, though less likely.

Carbon-Carbon Bond Formation and Rearrangement Mechanisms

The benzylic bromide moiety is a valuable handle for constructing new carbon-carbon bonds. These reactions typically proceed via nucleophilic substitution pathways where the benzyl bromide acts as the electrophile.

Common carbon nucleophiles used in these transformations include:

Organometallic reagents (e.g., Grignards, organolithiums)

Enolates derived from ketones, esters, or malonates

Cyanide ions

Given the strong preference for an SN2 mechanism, these reactions are expected to proceed with inversion of configuration if a chiral center were present at the benzylic position. The enhanced electrophilicity of the benzylic carbon in this compound makes it a good substrate for these SN2-mediated C-C bond formations.

Rearrangement Mechanisms: Carbocation rearrangements, such as hydride or alkyl shifts, are common in aliphatic systems where an unstable carbocation can rearrange to a more stable one. masterorganicchemistry.commasterorganicchemistry.com However, such rearrangements are extremely rare in benzylic systems. Any rearrangement of a benzylic carbocation would involve moving the positive charge away from the benzene ring, resulting in a loss of resonance stabilization. This process is energetically prohibitive. Therefore, rearrangement reactions are not a significant mechanistic pathway for this compound under conditions that might generate a carbocation.

Radical Reaction Pathways in Fluorinated Benzyl Systems

The C-H bonds at a benzylic position are weaker than typical sp³ C-H bonds, making them susceptible to radical abstraction. This is because the resulting benzyl radical is stabilized by resonance delocalization into the aromatic ring. libretexts.org

This compound can participate in radical reactions through two primary routes:

Formation from a Toluene (B28343) Precursor: The compound itself can be synthesized via radical bromination of 2-fluoro-6-(trifluoromethyl)toluene. This reaction typically uses a radical initiator like AIBN or light in the presence of a bromine source such as N-bromosuccinimide (NBS). organic-chemistry.org The reaction proceeds via a radical chain mechanism involving the formation and subsequent bromination of the 2-fluoro-6-(trifluoromethyl)benzyl radical.

Reactions of the Benzyl Bromide: The C-Br bond can be cleaved homolytically under certain conditions (e.g., photolysis or with radical initiators) to form the 2-fluoro-6-(trifluoromethyl)benzyl radical. This radical can then participate in various radical-mediated processes, such as atom transfer radical addition (ATRA) reactions or coupling reactions. nih.gov For instance, fluorinated benzyl bromides have been shown to be versatile intermediates that can be generated through photoinduced ATRA processes and subsequently used in further transformations. nih.gov Silyl radical-mediated processes have also been explored for the conversion of benzylic bromides to other functional groups, highlighting the accessibility of radical pathways. princeton.edu

The stability and reactivity of the 2-fluoro-6-(trifluoromethyl)benzyl radical are influenced by the ring substituents, although these electronic effects are generally less pronounced for radical stability compared to carbocation stability.

Advanced Applications of 2 Fluoro 6 Trifluoromethyl Benzyl Bromide in Complex Organic Synthesis

Utilization as a Versatile Building Block for Diverse Molecular Scaffolds

2-Fluoro-6-(trifluoromethyl)benzyl bromide is a highly reactive and versatile electrophile used in the synthesis of a variety of complex organic structures, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals. The presence of the reactive benzyl (B1604629) bromide group allows for facile alkylation of a wide range of nucleophiles, including amines, ureas, and amides, to introduce the 2-fluoro-6-(trifluoromethyl)benzyl moiety.

One of the most prominent applications of this building block is in the synthesis of substituted pyrimidinediones. The synthetic pathway typically begins with the reaction of this compound with urea (B33335) to form the key intermediate, 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea. This urea derivative serves as a foundational component for building the heterocyclic ring system. Through a subsequent condensation reaction with a β-keto ester, such as tert-butyl acetoacetate, followed by cyclization, the urea intermediate is transformed into a 1-substituted-6-methylpyrimidine-2,4(1H,3H)-dione scaffold. This multi-step process highlights the compound's utility in constructing complex heterocyclic frameworks from simple, acyclic precursors.

Furthermore, the benzyl bromide can be converted to 2-fluoro-6-(trifluoromethyl)benzylamine. This amine derivative is another crucial intermediate, providing a nucleophilic center for further synthetic elaborations and serving as a key component for agrochemical and pharmaceutical development. fda.gov

The versatility of this compound as a building block is summarized in the table below, showcasing its transformation into key synthetic intermediates and scaffolds.

| Starting Material | Reagent(s) | Intermediate/Scaffold | Compound Class |

| This compound | Urea | 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea | Urea |

| 1-(2-Fluoro-6-(trifluoromethyl)benzyl)urea | tert-Butyl acetoacetate, p-Toluenesulfonic acid | 1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | Pyrimidinedione |

| This compound | Potassium phthalimide, followed by hydrolysis | 2-fluoro-6-(trifluoromethyl)benzylamine | Benzylamine |

Synthetic Strategies for Fluorinated Compounds with Enhanced Biological Activity

The 2-fluoro-6-(trifluoromethyl)benzyl group is a key pharmacophore in several biologically active molecules due to the unique properties conferred by its fluorine substituents. Synthetic strategies that employ this compound are central to accessing these high-value compounds.

A premier example of its application is in the total synthesis of Elagolix. researchgate.net Elagolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the management of endometriosis-associated pain and uterine fibroids. nih.govbldpharm.com The synthesis of Elagolix is a multi-step process that critically relies on the early introduction of the 2-fluoro-6-(trifluoromethyl)benzyl moiety.

The synthesis begins by constructing the core pyrimidinedione ring, which is N-alkylated using this compound as described in the previous section. bldpharm.com This step establishes a key part of the final drug's structure. The resulting scaffold, 1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione, undergoes further functionalization. bldpharm.comnih.gov This includes bromination at the 5-position of the pyrimidine (B1678525) ring, followed by a Suzuki cross-coupling reaction to introduce a 2-fluoro-3-methoxyphenyl group. nih.gov Subsequent alkylation at the N3 position with a chiral phenylethylamine side chain completes the assembly of the core structure of Elagolix. bldpharm.com This strategic use of this compound demonstrates its importance in building complex, biologically active molecules where the fluorinated benzyl group is essential for the drug's activity.

| Target Compound | Key Intermediate from Starting Material | Synthetic Strategy Highlights | Biological Activity |

| Elagolix | 1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | N-alkylation, Cyclocondensation, Bromination, Suzuki Coupling, Chiral side-chain installation | GnRH Receptor Antagonist |

Catalytic Applications and Ligand Development in Fluorinated Compound Synthesis

Based on a comprehensive review of the available scientific literature, there is no documented evidence of this compound or its direct derivatives being utilized in the development of ligands or for direct catalytic applications in organic synthesis. While fluorinated moieties, such as trifluoromethylphenyl groups, are incorporated into various phosphine (B1218219) ligands and N-heterocyclic carbenes to modulate the electronic properties of catalysts, the synthesis of these specific ligands does not originate from this compound. Therefore, this specific application for this compound is not established in the current body of research.

Role of 2 Fluoro 6 Trifluoromethyl Benzyl Bromide in Translational Research

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

The utility of 2-fluoro-6-(trifluoromethyl)benzyl bromide as a drug intermediate is a prime example of how modern medicinal chemistry leverages fluorinated building blocks to optimize the properties of therapeutic agents. arborpharmchem.commedchemexpress.com The incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, binding affinity, and metabolic stability, which are critical parameters for drug efficacy. jelsciences.comacs.org

This compound is a key starting material in the synthesis of Elagolix, the first orally active non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. nih.govnih.gov Elagolix is used for the management of endometriosis-associated pain. nih.govgoogle.com The synthesis involves incorporating the 2-fluoro-6-(trifluoromethyl)benzyl moiety into a uracil (B121893) core structure.

Below is a data table summarizing a representative synthetic sequence for an Elagolix intermediate starting from a derivative of the title compound.

| Step | Starting Material | Reagent(s) | Product | Yield | Reference |

| 1 | 1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | Bromine, Acetic Acid | 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | 96% | nih.gov |

| 2 | 5-bromo-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione | 2-fluoro-3-methoxyphenylboronic acid, Palladium Catalyst | 5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione | 88% | nih.gov |

The structural motifs present in this compound are strategically employed in the development of new drug candidates beyond Elagolix. The presence of fluorinated groups can enhance membrane permeability and block metabolic degradation at specific sites, leading to improved pharmacokinetic profiles. netascientific.comnih.gov Researchers utilize this building block to synthesize novel compounds with the aim of achieving greater target selectivity and therapeutic efficacy. netascientific.com The trifluoromethyl group, in particular, is a well-established bioisostere for other chemical groups and is known to increase lipophilicity, which can be crucial for compounds targeting the central nervous system or other tissues requiring good membrane penetration. jelsciences.com

The design of novel anticancer agents is one area where such fluorinated compounds are explored. For instance, new derivatives incorporating trifluoromethylbenzyl moieties have been synthesized and evaluated for their cytotoxic and anti-proliferative activities against various cancer cell lines. nih.gov The findings from these studies suggest that compounds containing this fragment can effectively induce cell cycle arrest and may act as potent anticancer agents, warranting further investigation. nih.gov

| Compound Class | Therapeutic Target/Area | Rationale for Fluorination | Reference |

| Pyrazine Derivatives | Anticancer | Enhanced cytotoxicity and cell cycle arrest | nih.gov |

| Uracil Phenylethylamines | GnRH Receptor Antagonism | Improved CYP3A4 inhibition liability and potency | nih.govresearchgate.net |

| Benzimidazole-Triazole Hybrids | G-quadruplex DNA | Increased lipophilicity for better cell entry | nih.gov |

Application in Agrochemical Synthesis and Sustainable Development

The same chemical properties that make this compound valuable in pharmaceuticals also make it a useful intermediate in the agrochemical industry. netascientific.comscispace.com The development of new pesticides and herbicides relies on identifying molecules with high potency against target organisms and minimal impact on non-target species and the environment.

Contributions to Advanced Materials Science and Polymer Chemistry

The unique properties of organofluorine compounds are not limited to biological applications. In materials science, the introduction of fluorinated moieties can dramatically alter the physical and chemical characteristics of polymers and other materials. mdpi.com this compound is utilized in this field for the development of advanced polymers with specialized properties. netascientific.com

The high thermal stability and chemical resistance associated with fluorinated compounds make them ideal for creating high-performance materials. netascientific.commdpi.com Polymers incorporating the 2-fluoro-6-(trifluoromethyl)benzyl group can exhibit enhanced resistance to chemical attack, improved thermal stability, and modified surface properties such as hydrophobicity. These characteristics are valuable for applications in demanding environments, such as in specialized coatings, membranes, and advanced electronics. netascientific.commdpi.com

Advanced Characterization and Computational Investigations of 2 Fluoro 6 Trifluoromethyl Benzyl Bromide Derivatives

Spectroscopic Methodologies for Structural Elucidation and Conformational Analysis

The precise characterization of 2-Fluoro-6-(trifluoromethyl)benzyl bromide and its derivatives relies on a suite of advanced spectroscopic techniques. These methods are indispensable for confirming the molecular structure, analyzing conformational preferences, and understanding the dynamic behavior of these sterically hindered and electronically complex molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of substituted benzyl (B1604629) bromides. Proton (¹H NMR) and Carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for unambiguous confirmation of the compound's constitution.

For the parent compound, this compound, the ¹H NMR spectrum is characteristic. chemicalbook.com The benzylic protons (-CH₂Br) typically appear as a singlet, with its chemical shift influenced by the adjacent bromine atom and the aromatic ring. The aromatic protons exhibit a complex splitting pattern due to coupling with each other and with the fluorine and trifluoromethyl groups.

In related fluorinated and trifluoromethylated aromatic compounds, specific NMR patterns are observed. For instance, in compounds like 1-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene, the protons on the ethyl group adjacent to the trifluoromethyl group appear as a quartet due to coupling with the three fluorine atoms. beilstein-journals.org The ¹⁹F NMR is also a powerful tool for these compounds, providing distinct signals for the different fluorine environments, such as the single fluorine on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group. beilstein-journals.org The coupling constants (J-values) between protons, carbons, and fluorine atoms are particularly diagnostic for determining the relative positions of substituents on the benzyl ring. Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to definitively assign proton and carbon signals, especially in more complex derivatives. researchgate.net

| Technique | Nucleus | Key Observables for Substituted Benzyl Bromides |

| ¹H NMR | Proton | Chemical shifts of benzylic (-CH₂Br) and aromatic protons; J-couplings (H-H, H-F) revealing substitution patterns. |

| ¹³C NMR | Carbon-13 | Chemical shifts of benzylic, aromatic, and CF₃ carbons; J-couplings (C-F) providing structural information. |

| ¹⁹F NMR | Fluorine-19 | Distinct chemical shifts for aromatic F and CF₃ groups; crucial for confirming fluorine incorporation. |

| 2D NMR (e.g., HSQC, HMBC) | ¹H, ¹³C | Correlation peaks that establish connectivity between protons and carbons, resolving complex structures. |

Beyond NMR, a variety of other spectroscopic methods are essential for a comprehensive analysis of this compound derivatives.

Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). beilstein-journals.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) serves as a clear diagnostic signature.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.com Characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the ring, and vibrations associated with the C-F, C-Br, and C-CF₃ bonds can be observed. For example, bromoacetyl substituted compounds show a strong carbonyl (C=O) stretch around 1732 cm⁻¹. researchgate.net

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy can also provide information about the vibrational modes of the molecule. chemicalbook.com

Vibronic Spectroscopy: The study of visible vibronic emission spectra, as demonstrated for related methyl-substituted benzyl radicals, can offer insights into the electronic states and vibronic coupling within the molecule. Such analyses help in understanding the energy differences between excited states and the influence of substituents on these properties.

| Spectroscopic Technique | Information Provided | Relevance to this compound |

| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation patterns. | Confirms mass and bromine presence via isotopic pattern. beilstein-journals.org |

| Infrared (IR) Spectroscopy | Presence of functional groups and bond types. | Identifies C-H, C=C, C-F, C-Br, and C-CF₃ vibrations. chemicalbook.comresearchgate.net |

| Raman Spectroscopy | Complementary vibrational mode information. | Provides additional detail on molecular structure. chemicalbook.com |

| Vibronic Spectroscopy | Electronic state energies and vibronic coupling. | Elucidates excited state dynamics and substituent effects. |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are powerful tools for investigating the properties of this compound derivatives at the molecular level. These approaches complement experimental data by providing insights into reaction mechanisms, molecular geometries, and dynamic behaviors that are often difficult to observe directly.

Density Functional Theory (DFT) has become a standard computational method for studying the electronic structure and reactivity of organic molecules. For derivatives of this compound, DFT calculations are used to model reaction pathways, determine transition state geometries, and calculate activation energies.

For instance, in reactions involving benzyl bromides, computational analysis can reveal the operative mechanism, such as a rate-determining Sₙ1 step followed by a cascade of cationic intermediates. nih.gov DFT can be used to compute the free energies for various steps in a reaction, providing a quantitative understanding of the reaction profile. ed.ac.uk Theoretical studies on related halogenated compounds have successfully used DFT methods like B3LYP to correlate calculated spectroscopic data (e.g., vibrational frequencies) with experimental results, thereby validating the computational model. researchgate.netresearchgate.net These validated models can then be used to predict the reactivity and energetics of new derivatives.

The substitution pattern of this compound, with two bulky groups (F and CF₃) in the ortho positions relative to the bromomethyl group, introduces significant steric hindrance. This hindrance can restrict rotation around the C(aryl)-C(CH₂Br) single bond, potentially leading to a phenomenon known as atropisomerism—stereoisomerism arising from hindered rotation. unibo.it

Computational modeling is an essential tool for investigating such conformational behavior. providence.edu By performing a rotational scan around the bond of interest and calculating the energy at each step, a potential energy surface can be generated. The energy maxima on this surface correspond to the rotational barriers. If the calculated barrier is high enough (typically >20-23 kcal/mol), the resulting conformers (atropisomers) can be stable and isolable at room temperature. unibo.itacs.org DFT calculations have been successfully employed to estimate rotational barriers in various biaryl and related systems, showing good agreement with experimental findings. acs.org For the 2-fluoro-6-(trifluoromethyl)benzyl moiety, computational studies can predict whether stable atropisomers are likely to exist and guide synthetic efforts toward their potential resolution. acs.org

| Computational Task | Method | Predicted Properties for this compound |

| Reaction Mechanism | DFT | Elucidation of transition states and intermediates in substitution reactions. nih.gov |

| Energetics | DFT | Calculation of activation energies and reaction free energies. ed.ac.uk |

| Conformational Analysis | DFT | Mapping the potential energy surface for rotation around the C-C bond. |

| Atropisomerism | DFT | Estimation of the rotational energy barrier to predict stereochemical stability. acs.org |

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics in various environments. For systems related to benzyl halides, MD simulations have been used to investigate interactions with solvent molecules and to understand reaction dynamics in solution.

Full MD simulations of benzyl bromide in an aqueous environment have been performed to explore the interplay between the substituent and the benzene (B151609) ring, as well as the nature of energy dissipation to the solvent. arxiv.org Ab initio molecular dynamics (AIMD) has also been applied to study the reactions of alkyl and aryl halides, revealing detailed mechanistic insights. researchgate.net Furthermore, MD simulations are widely used to calculate the dynamic and energetic properties of halide ions in solution, which is relevant to understanding the behavior of the bromide leaving group in substitution reactions. nih.gov These computational techniques allow researchers to model molecular motion and interactions on a femtosecond timescale, providing a dynamic picture that complements the static information obtained from spectroscopy and quantum chemical calculations.

Future Perspectives and Research Challenges for 2 Fluoro 6 Trifluoromethyl Benzyl Bromide Chemistry

Development of Greener Synthetic Routes and Sustainable Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 2-Fluoro-6-(trifluoromethyl)benzyl bromide, future research will increasingly focus on developing synthetic routes that align with the principles of green chemistry. ebin.pubnih.gov Traditional methods for the synthesis of benzyl (B1604629) bromides often involve hazardous reagents and generate significant waste.

A promising avenue for greener synthesis is the adoption of photocatalytic methods. Photocatalytic oxidative benzylic bromination, using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as reagents, presents a more environmentally friendly alternative. nih.gov This process can be further enhanced in terms of safety and efficiency by utilizing microchannel reactors, which improve light penetration and process control. nih.gov Continuous-flow protocols, which minimize reaction volumes and enhance safety, are also being developed for the bromination of benzylic compounds. organic-chemistry.orgrsc.org These systems can use safer solvents like acetonitrile, avoiding hazardous chlorinated solvents, and employ readily available light sources. organic-chemistry.org

Further research into biocatalysis could also yield sustainable production methods. While not yet applied specifically to this compound, biocatalysis offers the use of enzymes or whole cells to perform chemical transformations under mild conditions, using renewable resources and generating biodegradable waste. mdpi.com

Table 1: Comparison of Synthetic Methodologies for Benzylic Bromination

| Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Bromination | N-Bromosuccinimide (NBS), Radical Initiator, CCl₄ | Well-established, effective | Use of hazardous solvents, stoichiometric waste |

| Photocatalytic Oxidation | HBr, H₂O₂, Light | Green oxidant (water byproduct), safer bromine source | Potential for explosive side reactions in batch |

| Flow Chemistry | NBS, Light, Acetonitrile | Enhanced safety, precise control, reduced waste | Requires specialized equipment |

| Biocatalysis | Enzymes/Whole Cells | Mild conditions, renewable, biodegradable | Enzyme discovery and optimization needed |

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is primarily used as an alkylating agent, its unique electronic properties suggest a potential for novel reactivity. The presence of two electron-withdrawing groups (fluorine and trifluoromethyl) on the aromatic ring significantly influences the reactivity of the benzylic position.

Future research is expected to explore its participation in photoredox-catalyzed reactions. ewha.ac.kr These reactions, which operate via single-electron transfer (SET) pathways, can enable transformations not accessible through traditional ionic mechanisms. cas.cnthieme-connect.com For instance, photoredox catalysis could facilitate the coupling of the 2-fluoro-6-(trifluoromethyl)benzyl radical with a wide range of partners, including electron-deficient alkenes. nih.govorganic-chemistry.org Another area of exploration is the generation of a benzylic carbocation from the benzyl bromide under mild photoredox conditions, which could then be trapped by various nucleophiles in novel ring-opening or addition reactions. cas.cnthieme-connect.com

Furthermore, the development of C-H functionalization strategies represents a frontier in synthetic chemistry. Future work may investigate the use of this benzyl bromide in reactions that involve the activation of C-H bonds, leading to the construction of complex molecular architectures in a more atom-economical fashion.

Expanding the Scope of Biomedical and Material Science Applications

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science to enhance properties such as metabolic stability, binding affinity, and thermal resistance. numberanalytics.comnumberanalytics.com

Biomedical Applications: this compound serves as a key intermediate in the synthesis of potential pharmaceuticals and agrochemicals. scispace.com Its derivatives are being investigated for a range of biological activities. For example, it is a building block for compounds with potential antiplasmodial activity, crucial in the fight against malaria. The fluorine and trifluoromethyl groups can modulate the physicochemical properties of the final compounds, potentially improving their efficacy and pharmacokinetic profiles.

Material Science Applications: In materials science, organofluorine compounds are integral to the development of advanced materials like fluoropolymers and liquid crystals. researchgate.netnih.govrsc.org The 2-fluoro-6-(trifluoromethyl)benzyl moiety can be incorporated into polymer backbones or as side chains to create materials with tailored properties. These properties can include high thermal stability, chemical inertness, and specific optical or electrical characteristics, making them suitable for applications in electronics, aerospace, and energy. numberanalytics.com The strong polarization of C-F bonds and the potential for stabilizing interactions, such as π-π stacking between fluorinated and non-fluorinated aromatic rings, are of particular interest in the design of novel materials. rsc.org

Addressing Stereochemical Challenges and Asymmetric Synthesis

The synthesis of single-enantiomer drugs is critical, as different enantiomers of a chiral molecule can have vastly different biological activities. When this compound is used to create a chiral center via substitution of the bromide, controlling the stereochemical outcome is a significant challenge.

Substitution reactions at a benzylic center can proceed through different mechanisms, such as Sₙ1 (leading to racemization) or Sₙ2 (leading to inversion of configuration), or a mix of both. beilstein-journals.orgnih.gov The challenge lies in directing the reaction exclusively down a desired stereochemical pathway. Future research will focus on the development of novel chiral catalysts and methodologies to achieve high levels of enantioselectivity in reactions involving this substrate. This includes exploring organocatalysis, transition-metal catalysis, and the use of chiral auxiliaries.

The introduction of electron-withdrawing trifluoromethyl groups on benzyl protecting groups has been shown to influence stereoselectivity in glycosylation reactions, suggesting that the substitution pattern of this compound could be leveraged to control stereochemical outcomes. nih.gov Understanding the subtle interplay between the electronic nature of the substrate, the nucleophile, and the catalyst will be key to designing highly stereoselective transformations. beilstein-journals.org

Table 2: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Key Research Challenge |

|---|---|---|

| Chiral Catalysis | Use of a chiral transition metal complex or organocatalyst to create a chiral environment around the reaction center. | Catalyst design and optimization for high enantiomeric excess (ee). |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate or nucleophile to direct the approach of the reactants. | Efficient attachment and cleavage of the auxiliary without racemization. |

| Enzyme Catalysis | Use of enzymes (e.g., halohydrin dehalogenases) to perform stereoselective substitutions. | Identifying or engineering enzymes with high activity and selectivity for the specific substrate. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For this compound, ML models can be trained on existing reaction data to predict yields and selectivities for various transformations. ntu.edu.sgeurekalert.orgucla.edu This predictive power can significantly reduce the number of experiments required, saving time and resources. For example, AI can help identify the best catalyst or solvent combination for a desired stereochemical outcome in an asymmetric synthesis. eurekalert.org

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Fluoro-6-(trifluoromethyl)benzyl bromide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves bromination of the corresponding benzyl alcohol or toluene derivative. For example, bromination of 2-fluoro-6-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C can yield the product. Reaction conditions such as stoichiometry (1.2–1.5 eq. NBS), solvent polarity, and temperature control are critical to minimize di-brominated byproducts. Post-synthesis purification via fractional distillation or column chromatography (hexane/EtOAc) is recommended. Characterization should include ¹⁹F NMR to confirm fluorine integrity and GC-MS to assess purity .

Advanced: How do electronic effects from fluorine and trifluoromethyl groups influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl (-CF₃) and fluorine substituents activate the benzyl bromide toward nucleophilic attack by polarizing the C-Br bond. However, steric hindrance at the ortho position (due to -CF₃) may direct nucleophiles to para positions in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, Pd-catalyzed reactions with arylboronic acids favor para substitution. Computational studies (DFT calculations) can predict regioselectivity by analyzing charge distribution and transition-state energies. Experimental validation via HPLC monitoring of reaction intermediates is advised .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : ¹⁹F NMR is critical to confirm the presence of -CF₃ (δ ~ -60 ppm) and fluorine substituents.

- GC-MS/EI : Monitors molecular ion peaks (m/z 264–266 for [M]⁺) and bromine isotope patterns.

- Elemental Analysis : Validates C, H, Br, and F content (±0.3% tolerance).

- FT-IR : Confirms C-Br stretch (~550 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

Discrepancies in melting points (if crystalline) versus literature values may indicate impurities requiring recrystallization from non-polar solvents .

Advanced: How can this compound be used as a derivatization reagent in GC-MS analysis of nucleobases?

Methodological Answer:

this compound can alkylate uracil or thymine at the N1 position under mild basic conditions (e.g., K₂CO₃ in DMF, 60°C). The derivatized product enhances volatility and ionization efficiency in GC-MS. Key steps:

Optimize reaction time (2–4 hr) to prevent over-alkylation.

Use deuterated internal standards (e.g., d₄-uracil) for quantification.

Employ negative chemical ionization (NCI) MS for improved sensitivity to halogenated derivatives.

Validation via spike-recovery experiments in biological matrices (e.g., plasma) is critical .

Advanced: What computational strategies predict solvent effects on its stability and reactivity?

Methodological Answer:

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) can assess solvation effects on hydrolysis rates. Key parameters:

- Dielectric Constant : Higher polarity solvents accelerate SN2 hydrolysis.

- Free Energy Barriers : Calculate activation energy (ΔG‡) for C-Br bond cleavage using QM/MM methods.

- Degradation Pathways : Identify intermediates (e.g., benzyl alcohol derivatives) via transition-state sampling.

Experimental corroboration using accelerated stability studies (40°C/75% RH) and LC-MS monitoring is recommended .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile bromides.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : In amber glass under inert gas (Ar/N₂) at -20°C to prevent light/heat-induced degradation.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

MSDS data indicate acute toxicity (LD50 oral rat: 250 mg/kg), warranting strict exposure controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.